Nidulin

Description

Structure

3D Structure

Properties

IUPAC Name |

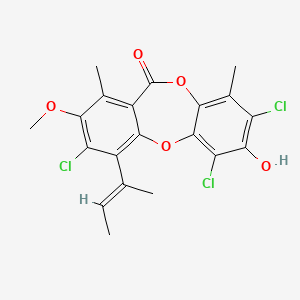

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSINAZMQWFDQSD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017592 | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329-04-0, 10089-10-8 | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Nidulin-Producing Fungal Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nidulin, a depsidone produced by several fungal species with notable biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product discovery, mycology, and drug development. This guide covers the primary fungal sources of this compound, quantitative production data, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its biosynthetic and regulatory pathways.

This compound-Producing Fungal Species

This compound is a chlorinated depsidone primarily isolated from fungi belonging to the genus Aspergillus. The most prominent producers of this compound are:

-

Aspergillus nidulans : This filamentous fungus is a model organism for eukaryotic cell biology and has been a primary source for the isolation of this compound.[1][2][3] Its well-characterized genome makes it a suitable candidate for biosynthetic pathway studies.

-

Aspergillus unguis : Various strains of this species, particularly those of marine origin, are also known to produce this compound and its derivatives.[4][5]

Quantitative Data on this compound Production

The production of this compound is influenced by various culture parameters, including the composition of the medium, pH, temperature, and incubation time. Optimization of these conditions is crucial for maximizing the yield of this bioactive compound. The following tables summarize quantitative data on this compound production and the optimal conditions for fungal growth and metabolite synthesis.

Table 1: Optimization of Culture Conditions for this compound Production by Aspergillus spp.

| Parameter | Optimized Condition | Reference |

| Carbon Source | Glucose, Sucrose | [6] |

| Nitrogen Source | Sodium Nitrate, Ammonium Chloride | [7] |

| pH | 5.5 - 6.0 | [7][8] |

| Temperature | 30°C | [7] |

| Incubation Time | 48 - 96 hours | [7] |

| Aeration | Shaker conditions (200 rpm) | [7] |

| Inoculum Size | 5% (v/v) | [7] |

Table 2: Reported Yields of this compound and Related Depsidones

| Fungal Strain | Compound | Yield | Culture Conditions | Reference |

| Aspergillus unguis | This compound | Not explicitly quantified in snippets, but production is mentioned as significant. | Potato Dextrose Broth (PDB) | [4] |

| Aspergillus unguis | Northis compound | Substantial, enabling semisynthesis of derivatives. | Large-scale fermentation (50 L) | [4] |

| Aspergillus nidulans | Various Secondary Metabolites | Production is highly dependent on the growth medium (e.g., Oatmeal, YES, Czapek-Dox). | Solid and liquid cultures. | [2] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction, isolation, and purification of this compound from fungal cultures. This is a composite protocol based on standard methods for natural product isolation.[9][10][11]

1. Fungal Cultivation and Extraction:

- Inoculate Aspergillus nidulans or Aspergillus unguis into a suitable liquid medium (e.g., Potato Dextrose Broth).

- Incubate the culture on a rotary shaker at the optimized temperature and duration (see Table 1).

- Separate the mycelia from the culture broth by filtration.

- Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate.

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

- Column Chromatography:

- Subject the crude extract to column chromatography on silica gel.

- Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

- Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

- High-Performance Liquid Chromatography (HPLC):

- Further purify the fractions containing this compound using preparative HPLC.

- A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, often with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape.[12]

- Monitor the elution at a suitable wavelength (e.g., 227 nm) to collect the peak corresponding to this compound.[12]

3. Characterization:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Assessment of Biological Activity

The antibacterial activity of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[13][14]

1. Preparation of Inoculum:

- Grow the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth medium overnight.

- Dilute the bacterial culture to a standardized concentration (e.g., 10^5 CFU/mL).

2. Assay Procedure:

- Prepare serial dilutions of this compound in a 96-well microtiter plate.

- Add the standardized bacterial inoculum to each well.

- Include positive (bacteria with a known antibiotic) and negative (bacteria with solvent control) controls.

- Incubate the plate at 37°C for 18-24 hours.

- The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[15][16]

1. Cell Culture and Treatment:

- Culture macrophage cells in a suitable medium.

- Seed the cells in a 96-well plate and allow them to adhere.

- Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).

- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.

2. Nitric Oxide Measurement (Griess Assay):

- After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

- Mix the supernatant with Griess reagent.

- Measure the absorbance at 540 nm.

- The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. A reduction in nitrite levels in this compound-treated cells compared to the LPS-only treated cells indicates anti-inflammatory activity.

Biosynthetic and Signaling Pathways

Proposed Biosynthetic Pathway of this compound

This compound, as a depsidone, is a polyketide synthesized by a dedicated biosynthetic gene cluster (BGC). While the specific this compound BGC in Aspergillus nidulans has not been fully elucidated, a general pathway can be proposed based on the biosynthesis of related depsidones.[17][18] The biosynthesis likely involves a non-reducing polyketide synthase (NR-PKS) and various tailoring enzymes.

Caption: Proposed biosynthetic pathway for this compound.

Regulatory Signaling Pathway for this compound Production

The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of signaling pathways. Global regulators such as the LaeA protein and the Velvet complex (VeA, VelB) play a crucial role in activating silent biosynthetic gene clusters in response to environmental cues.[19][20][21][22][23]

Caption: Hypothetical regulatory pathway for this compound biosynthesis.

Conclusion

This compound, a secondary metabolite from Aspergillus species, presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antibacterial and anti-inflammatory applications. This guide has provided a foundational understanding of this compound, from its fungal origins to its biosynthesis and biological activities. The detailed protocols and compiled data aim to facilitate further research and development in harnessing the potential of this intriguing natural product. Further investigation into the specific biosynthetic gene cluster and the optimization of fermentation conditions will be key to unlocking the full therapeutic and commercial potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Accurate prediction of secondary metabolite gene clusters in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presence, Mode of Action, and Application of Pathway Specific Transcription Factors in Aspergillus Biosynthetic Gene Clusters [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Hybrid Transcription Factor Engineering Activates the Silent Secondary Metabolite Gene Cluster for (+)-Asperlin in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Key role of LaeA and velvet complex proteins on expression of β-lactam and PR-toxin genes in Penicillium chrysogenum: cross-talk regulation of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. LaeA control of velvet family regulatory proteins for light-dependent development and fungal cell-type specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Nidulin in Aspergillus: A Technical Guide for Researchers

Abstract

Nidulin, a trichlorinated depsidone produced by the filamentous fungus Aspergillus nidulans, has garnered interest for its potential biological activities. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, consolidating current knowledge on the genetic and enzymatic machinery responsible for its formation. We detail the key enzymes, including a unique collaboration between a highly-reducing and a non-reducing polyketide synthase, a crucial cytochrome P450 monooxygenase, and tailoring enzymes responsible for decarboxylation, halogenation, and methylation. This guide presents the proposed biosynthetic pathway, summarizes available quantitative data, and offers detailed experimental protocols for key analytical and genetic techniques. Furthermore, we provide visualizations of the biosynthetic pathway and relevant experimental workflows using Graphviz to facilitate a deeper understanding of the molecular processes underlying this compound production in Aspergillus.

Introduction

Aspergillus nidulans, a model organism for fungal genetics and biology, produces a diverse array of secondary metabolites, including the chlorinated depsidone, this compound.[1] Depsidones are a class of polyketide natural products characterized by a dibenzo[b,e][2][3]dioxepin-11-one core structure, which is formed by the linkage of two aromatic rings through both an ester and an ether bond. This compound's structure is further distinguished by the presence of three chlorine atoms, a feature that contributes to its chemical properties and potential bioactivity.

Understanding the biosynthesis of this compound is of significant interest for several reasons. From a basic research perspective, it offers insights into the complex enzymatic machinery that fungi have evolved to produce structurally intricate molecules. For drug development professionals, knowledge of the biosynthetic pathway can enable synthetic biology approaches to produce novel this compound analogs with potentially improved therapeutic properties.

This guide aims to provide a comprehensive technical overview of the this compound biosynthetic pathway, drawing upon the latest research in fungal genetics and biochemistry.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). The pathway can be broadly divided into three main stages: (1) formation of the depside precursor, (2) conversion of the depside to the depsidone core, and (3) tailoring reactions to yield the final this compound molecule. The direct precursor to this compound is northis compound, which is methylated in the final biosynthetic step.

Key Enzymes and their Functions

The this compound biosynthetic pathway involves a fascinating interplay of different enzyme classes. Based on the elucidation of the highly homologous northis compound pathway, the key enzymes are predicted to be:

-

Highly-Reducing Polyketide Synthase (hrPKS) - DepD homolog: This enzyme is responsible for the synthesis of one of the polyketide chains that will form the depside precursor.

-

Non-Reducing Polyketide Synthase (nrPKS) - DepH homolog: This enzyme synthesizes the second polyketide chain and likely catalyzes the ester bond formation to create the depside intermediate.

-

Cytochrome P450 Monooxygenase - DepG homolog: This crucial enzyme is responsible for the intramolecular oxidative C-O coupling of the depside precursor to form the characteristic ether linkage of the depsidone core.

-

Decarboxylase - DepF homolog: This enzyme is involved in a decarboxylation step during the tailoring of the depsidone scaffold.

-

Halogenase: One or more halogenases are responsible for the chlorination of the aromatic rings. These enzymes may be located outside the primary BGC.

-

O-Methyltransferase: A S-adenosylmethionine (SAM)-dependent O-methyltransferase catalyzes the final step of the pathway, the conversion of northis compound to this compound.[2][4]

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the published literature. However, studies on related polyketides in engineered Aspergillus strains can provide an indication of potential production levels. For instance, the heterologous production of physcion, an O-methylated anthraquinone, in A. nidulans reached a titer of 64.6 mg/L in shake-flask fermentation after pathway optimization.[4] The production of this compound is influenced by culture conditions, including media composition and temperature, as well as the genetic background of the producing strain.

| Compound | Producing Strain | Condition | Titer | Reference |

| Physcion | Engineered A. nidulans | Shake-flask fermentation | 64.6 mg/L | [4] |

| Northis compound | Aspergillus sp. BioMCC f.T.8501 | Laboratory culture | Not specified | [1][5][6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound Biosynthetic Gene Cluster in A. nidulans

This protocol describes the general workflow for expressing a biosynthetic gene cluster in a heterologous A. nidulans host to identify its product.[3][7]

Methodology:

-

Vector Construction:

-

Isolate high-quality genomic DNA from the this compound-producing Aspergillus strain.

-

Amplify the target biosynthetic genes (e.g., homologs of depD, depH, depG, depF, and the putative O-methyltransferase) using high-fidelity DNA polymerase.

-

Clone the amplified genes into an Aspergillus nidulans expression vector system. This may involve placing each gene under the control of an inducible promoter, such as the alcA promoter.[3]

-

-

Fungal Transformation:

-

Prepare protoplasts from a suitable A. nidulans host strain (e.g., a strain with a clean secondary metabolite background).

-

Transform the protoplasts with the expression vector(s) using a polyethylene glycol (PEG)-mediated method.

-

Select for successful transformants on appropriate selective media.

-

-

Metabolite Analysis:

-

Cultivate the transformant strains in a liquid medium that induces the expression of the biosynthetic genes.

-

Extract the secondary metabolites from both the mycelium and the culture broth using an organic solvent such as ethyl acetate.

-

Analyze the crude extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify new peaks corresponding to the heterologously produced compounds.

-

For novel compounds, perform large-scale cultivation, purify the compound of interest using chromatographic techniques, and elucidate its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic methods.

-

Gene Knockout in A. nidulans using CRISPR-Cas9

This protocol outlines the steps for creating a targeted gene deletion in A. nidulans to confirm the function of a gene in the this compound biosynthetic pathway.[8][9]

Methodology:

-

Design and Construction:

-

Identify the target gene within the putative this compound BGC in the A. nidulans genome.

-

Design a specific single-guide RNA (sgRNA) that targets a unique sequence within the gene.

-

Construct a repair template for homologous recombination that contains flanking regions of the target gene but lacks the gene itself. This template may also contain a selectable marker.

-

Clone the sgRNA into a plasmid that also expresses the Cas9 nuclease.

-

-

Transformation and Screening:

-

Co-transform A. nidulans protoplasts with the CRISPR-Cas9 plasmid and the repair template.

-

Select for transformants and screen for the desired gene deletion using PCR with primers that flank the target gene.

-

-

Phenotypic Analysis:

-

Cultivate the confirmed gene knockout mutant alongside the wild-type strain under conditions that normally induce this compound production.

-

Extract and analyze the secondary metabolite profiles of both strains by HPLC-MS.

-

A successful knockout of a gene essential for this compound biosynthesis will result in the absence of this compound in the mutant strain's extract, and may lead to the accumulation of a biosynthetic intermediate.

-

Conclusion

The biosynthesis of this compound in Aspergillus nidulans is a complex and elegant process that showcases the remarkable chemical capabilities of fungi. While the complete picture is still emerging, the identification of homologous pathways for related depsidones has provided a robust framework for understanding the key enzymatic steps involved. The combination of genomic analysis, heterologous expression, and targeted gene disruption will continue to be instrumental in fully elucidating this pathway and in harnessing its potential for the production of novel bioactive compounds. This technical guide provides researchers with a solid foundation for further investigation into the fascinating world of fungal secondary metabolism.

References

- 1. Northis compound, A New Inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO) from Indonesian Aspergillus sp. BioMCC f.T.8501 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mining an O-methyltransferase for de novo biosynthesis of physcion in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholar.unair.ac.id [scholar.unair.ac.id]

- 6. Northis compound, A New Inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (Pf MQO) from Indonesian Aspergillus sp. BioMCC f.T.8501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic engineering of A. nidulans using CRISPR-Cas9 [protocols.io]

- 9. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Nidulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin, a depsidone-class secondary metabolite, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily focusing on fungal species, and details the methodologies for its isolation and purification. This document synthesizes quantitative data on this compound yields, presents detailed experimental protocols, and visualizes key processes to aid researchers in the efficient extraction and study of this compound.

Natural Sources of this compound

This compound is a secondary metabolite predominantly produced by filamentous fungi belonging to the genus Aspergillus. The primary documented sources of this compound are:

-

Aspergillus unguis : This species is a well-known producer of a variety of phenolic polyketides, including this compound and its derivatives. A. unguis can be isolated from diverse environments such as soils and marine organisms like jellyfish and sponges.[1] The production of this compound by A. unguis can be influenced by the composition of the culture medium.[1]

-

Aspergillus nidulans : This model organism in fungal genetics is also a known producer of this compound.[2] Like A. unguis, the production of secondary metabolites in A. nidulans is highly dependent on culture conditions.[2]

Quantitative Yield of this compound

The yield of this compound from fungal cultures can vary significantly based on the producing strain, culture medium, and fermentation conditions. The following table summarizes available quantitative data on this compound yields.

| Fungal Strain | Culture Medium | Fermentation Time (days) | Yield of this compound | Reference |

| Aspergillus unguis | Potato Dextrose Broth (PDB) | Not Specified | >1 g/L (crude extract) | Not Specified |

| Aspergillus unguis | Not Specified | Not Specified | High | [1] |

Note: Quantitative data on this compound yield is limited in publicly available literature. The table will be updated as more data becomes available.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fungal cultivation, extraction of the fungal biomass, and chromatographic purification of the target compound.

Fungal Cultivation

Objective: To generate a sufficient quantity of fungal biomass containing this compound.

Protocol:

-

Inoculum Preparation: Inoculate a suitable agar medium (e.g., Potato Dextrose Agar) with spores of Aspergillus unguis or Aspergillus nidulans. Incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Liquid Culture: Transfer a small piece of the sporulated agar culture into a flask containing a liquid medium such as Potato Dextrose Broth (PDB) or a specialized production medium. The composition of the medium can be optimized to enhance this compound production.[3] For example, the addition of specific precursors or the manipulation of carbon and nitrogen sources can influence secondary metabolite profiles.[3]

-

Incubation: Incubate the liquid culture at 28-30°C with shaking (e.g., 150 rpm) for a period of 14-21 days to allow for substantial mycelial growth and this compound production.

Extraction

Objective: To extract this compound and other secondary metabolites from the fungal biomass and culture broth.

Protocol:

-

Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Mycelial Extraction:

-

Dry the collected mycelium (e.g., by lyophilization or air drying).

-

Grind the dried mycelium into a fine powder.

-

Extract the powdered mycelium with an organic solvent such as ethyl acetate or methanol. This can be done by maceration (soaking) or using a Soxhlet apparatus for continuous extraction. Multiple extractions are recommended to ensure complete recovery.

-

-

Broth Extraction:

-

Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate.

-

Mix the filtrate and solvent vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic layer containing the extracted compounds. Repeat the extraction process multiple times.

-

-

Concentration: Combine the organic extracts from both the mycelium and broth and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

Objective: To isolate pure this compound from the crude extract.

Protocol:

-

Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing this compound and concentrate them.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., 254 nm).

-

Procedure:

-

Dissolve the partially purified extract from the silica gel column in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Run the gradient program to separate the components.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Remove the solvent from the pure fraction to obtain crystalline or amorphous this compound.

-

-

Visualization of Experimental Workflow and Signaling Pathway

General Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

This compound-Modulated Signaling Pathway in Glucose Uptake

Caption: this compound's effect on the IRS-AKT signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation procedures for this compound. The detailed protocols and workflow visualizations are intended to serve as a practical resource for researchers engaged in natural product chemistry, mycology, and drug discovery. Further research into the optimization of culture conditions and purification techniques will be crucial for enhancing the yield and facilitating the broader investigation of this compound's biological activities and therapeutic potential.

References

- 1. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenotypic changes in the chemistry of Aspergillus nidulans: influence of culture conditions on mycelial composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Nidulin: A Technical Overview of its Physicochemical Properties and Biological Activity

Nidulin is a trichlorinated depsidone, a class of polyphenolic polyketides, originally isolated from the fungus Aspergillus nidulans and also produced by other species like Aspergillus unguis.[1][2][3] This document provides a detailed guide to the physical and chemical properties of this compound, its known biological activities, and the experimental methodologies used for its characterization, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as Methylustin or Ustin methyl ether, is a crystalline solid.[4][5] Its core structure is a dibenzo[b,e][6][7]dioxepin-11-one, substituted with chlorine, hydroxyl, methoxy, and methyl groups.[1][4]

General and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for its handling and characterization.

| Property | Value | Source |

| CAS Number | 10089-10-8 | [1][4][6] |

| Molecular Formula | C₂₀H₁₇Cl₃O₅ | [1][4] |

| Molecular Weight | 443.70 g/mol | [4][5][6] |

| Appearance | Slender, shiny rods | [5] |

| Melting Point | 180°C | [5] |

| Optical Activity | No optical activity in a 4% chloroform solution | [5] |

| XLogP3-AA | 6.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

Solubility Profile

This compound exhibits limited solubility in aqueous solutions but is soluble in various organic solvents. This characteristic is crucial for its extraction, purification, and formulation for biological assays.

| Solvent | Solubility | Source |

| Water | Practically insoluble; Limited solubility | [5][7] |

| Aqueous NaOH & NaHCO₃ | Soluble | [5] |

| Chloroform | Freely soluble | [5] |

| Ethanol (95%) | Sparingly soluble | [5] |

| Methanol | Soluble | [1][7][8] |

| Benzene | Sparingly soluble | [5] |

| Petroleum Ether (hot) | Very sparingly soluble | [5] |

| DMF | Soluble | [1][7][8] |

| DMSO | Soluble | [1][7][8] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Details | Source |

| Mass Spectrometry (LC-MS) | Precursor Type: [M+H]⁺ Precursor m/z: 443.1 Top 5 Peaks (m/z): 406.95, 387.08, 415.00, 379.24, 444.39 | [4] |

| ¹³C NMR Spectroscopy | Spectra available from Wiley-VCH GmbH SpectraBase. | [4] |

Biological Activity and Mechanism of Action

This compound has been investigated for a range of biological activities, demonstrating potential as an antibacterial, antifungal, and anticancer agent, and more recently, as a modulator of glucose metabolism.[1][2][6]

Antimicrobial and Cytotoxic Activity

This compound shows inhibitory effects against various pathogenic microbes and specific cancer cell lines.

| Activity Type | Target Organism/Cell Line | Measurement | Value | Source |

| Antibacterial | Mycobacterium tuberculosis | Inhibition Dilution | 1:5,000 - 1:10,000 | [5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 4 µg/ml | [1][8] | |

| Pseudomonas aeruginosa | Inhibition Zone | 9.5 mm | [6] | |

| Antifungal | Trichophyton tonsurans | Inhibition | Active at 0.1% solution | [5] |

| Microsporum audouini | Inhibition | Active at 0.1% solution | [5] | |

| Candida albicans | Inhibition Zone | 9.0 mm | [6] | |

| Cytotoxicity | MOLT-3 cells | IC₅₀ | 21.2 µM | [1][8] |

| HuCCA-1, HepG2, A549 cells | IC₅₀ | >112.7 µM | [1][8] | |

| Larvicidal | Brine shrimp (Artemia) | LC₅₀ | 2.8 µg/ml | [8] |

| Enzyme Inhibition | Aromatase | IC₅₀ | 11.2 µM | [1][8] |

Role in Glucose Metabolism

Recent studies have highlighted this compound's potential as an insulin-sensitizing agent by promoting glucose uptake in skeletal muscle cells (myotubes) and adipocytes.[9][10][11]

This compound stimulates glucose uptake in a dose- and time-dependent manner.[9][11] This effect is mediated primarily through the activation of the PI3K/AKT signaling pathway, a key cascade in insulin signaling.[9] this compound enhances the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Akt.[9][12] Interestingly, while it activates this pathway, it does not appear to directly activate the insulin receptor β-subunit.[9][12] Instead, its mechanism involves the modulation of redox homeostasis and intracellular calcium levels, as evidenced by increased cytosolic H₂O₂ and Ca²⁺.[9][13] The glucose uptake-enhancing effect of this compound is suppressed by antioxidants and calcium chelators.[9][13]

Furthermore, this compound promotes the translocation of glucose transporters GLUT4 and GLUT1 to the cell membrane, facilitating the transport of glucose into the cell.[9][11] While this compound also activates AMPK and p38 signaling, inhibition of these pathways has minimal effect on its glucose uptake activity.[9][12]

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. This compound | C20H17Cl3O5 | CID 6450195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depsidones represent a class of polyphenolic compounds produced by lichens and fungi, characterized by a dibenzo-[b,e][1][2]dioxepin-11-one core structure. Among these, nidulin and its related analogues have emerged as molecules of significant interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and related depsidones, with a focus on their antimicrobial and anticancer properties, as well as their role in metabolic regulation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens, particularly Gram-positive bacteria, including challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The core depsidone structure appears to be a key pharmacophore for this antibacterial action.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and related compounds against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 16 | [3] |

| Bacillus subtilis | 8 | [3] | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [3] | |

| Northis compound | Staphylococcus aureus | 32 | [3] |

| Bacillus subtilis | 16 | [3] | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 | [3] | |

| 8-O-aryl ether derivative of Northis compound | Staphylococcus aureus | 2 | [1] |

| Bacillus subtilis | 1 | [1] | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control antibiotic (e.g., Vancomycin).

-

Negative control (medium with solvent).

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the test compound in the wells of a 96-well plate containing MHB to achieve a range of final concentrations.

-

Prepare a bacterial inoculum suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial inoculum to each well of the microtiter plate, including positive and negative controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC determination using broth microdilution.

Anticancer Activity

Depsidones have been identified as promising cytotoxic agents against various cancer cell lines.[4] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound and related depsidones against several human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Northis compound | Plasmodium falciparum 3D7 | 44.6 | [4] |

| Colorectal adenocarcinoma (DLD-1) | >100 | [4] | |

| This compound | Human Breast Cancer (MCF-7) | Not specified | [4] |

| Human Lung Carcinoma (NCI-H187) | Not specified | [4] |

Note: Data on the specific IC50 values for this compound against cancer cell lines were limited in the initial search results, though its cytotoxic potential is acknowledged.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Regulation of Glucose Metabolism

A significant and more recently discovered biological activity of this compound is its ability to stimulate glucose uptake in muscle and fat cells. This effect positions this compound as a potential therapeutic agent for metabolic disorders like type 2 diabetes.

Signaling Pathway: The IRS-AKT Pathway

This compound stimulates glucose uptake primarily through the activation of the Insulin Receptor Substrate (IRS)-AKT signaling pathway.[5] This culminates in the translocation of glucose transporters, GLUT1 and GLUT4, to the cell membrane, facilitating the transport of glucose into the cell. Interestingly, this compound appears to activate this pathway without directly interacting with the insulin receptor, suggesting a novel mechanism of action that involves the modulation of cellular redox balance and intracellular calcium levels.[5]

This compound-stimulated glucose uptake via the IRS-AKT pathway.

Experimental Protocol: 2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the uptake of a glucose analog, 2-deoxyglucose, which is taken up by glucose transporters and phosphorylated but not further metabolized, allowing for its accumulation and quantification.

Materials:

-

L6 myotubes or 3T3-L1 adipocytes.

-

Cell culture medium.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-Deoxy-D-[³H]glucose (radiolabeled) or a fluorescent analog like 2-NBDG.

-

Test compounds (this compound, etc.).

-

Insulin (positive control).

-

Cytochalasin B (inhibitor of glucose transport, negative control).

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Culture and differentiate cells (e.g., L6 myoblasts to myotubes).

-

Serum-starve the cells for several hours before the assay.

-

Pre-treat the cells with the test compound (this compound) or controls (insulin, vehicle) for a specified time.

-

Wash the cells with KRH buffer.

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG.

-

Incubate for a short period (e.g., 5-10 minutes).

-

Terminate the uptake by washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., cytochalasin B).

-

Lyse the cells.

-

If using radiolabeled 2-DG, measure the radioactivity of the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a plate reader.

-

Normalize the uptake to the total protein content of each sample.

Experimental Protocol: Western Blotting for IRS-AKT Pathway Proteins

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the IRS-AKT signaling cascade.

Materials:

-

Cell lysates from cells treated with this compound or controls.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-IRS1, anti-total-IRS1, anti-phospho-AKT, anti-total-AKT, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare cell lysates from treated and control cells.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound and related depsidones exhibit a compelling range of biological activities that warrant further investigation for their therapeutic potential. Their demonstrated efficacy against drug-resistant bacteria and their novel mechanism for stimulating glucose uptake highlight their promise in addressing significant public health challenges. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical and clinical studies. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Northis compound, A New Inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO) from Indonesian Aspergillus sp. BioMCC f.T.8501 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antibacterial Action of Nidulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin, a trichloro-substituted depsidone produced by fungi such as Aspergillus nidulans and Aspergillus unguis, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). While the complete molecular mechanism of its antibacterial action is still under active investigation, current evidence points towards the induction of oxidative stress through the generation of reactive oxygen species (ROS). This technical guide synthesizes the existing knowledge on this compound's antibacterial activity, provides detailed experimental protocols for elucidating its mechanism of action, and presents quantitative data on the activity of its derivatives.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. This compound, a secondary metabolite from fungi, represents a promising scaffold for the development of new antibacterial agents.[1] Its activity against MRSA makes it a compound of significant interest.[1] Understanding the precise mechanism by which this compound exerts its bactericidal or bacteriostatic effects is crucial for its development as a therapeutic agent. This document outlines the current understanding of this compound's mechanism of action and provides a framework for its further investigation.

Putative Mechanism of Action: Induction of Oxidative Stress

The primary hypothesized mechanism of this compound's antibacterial activity is the generation of Reactive Oxygen Species (ROS). ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can inflict damage upon essential cellular components.[2][3] An excessive accumulation of ROS leads to oxidative stress, which can disrupt cellular homeostasis and lead to cell death.[3]

The proposed pathway for this compound-induced bacterial cell death is as follows:

Quantitative Data: Antibacterial Activity of this compound Derivatives

| Compound | S. aureus ATCC 25923 | S. aureus (MRSA) NRS-1 | E. faecalis ATCC 29212 | B. subtilis ATCC 6633 |

| This compound | >128 | >128 | >128 | 64 |

| Derivative 1 (8-O-phenyl) | 16 | 16 | 32 | 8 |

| Derivative 2 (8-O-(4-fluorophenyl)) | 8 | 8 | 16 | 4 |

| Derivative 3 (8-O-(4-chlorophenyl)) | 8 | 8 | 16 | 4 |

| Derivative 4 (8-O-(4-bromophenyl)) | 4 | 4 | 8 | 2 |

| Derivative 5 (8-O-(4-iodophenyl)) | 2 | 2 | 4 | 1 |

| Vancomycin (Control) | 1 | 1 | 2 | 0.5 |

| Ciprofloxacin (Control) | 0.25 | 0.5 | 0.5 | 0.125 |

| Data is presented as MIC in µg/mL. Data synthesized from related studies on this compound derivatives.[1] |

Experimental Protocols for Mechanism of Action Studies

To rigorously investigate the antibacterial mechanism of this compound, a series of standardized experimental protocols should be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.[4][5]

Workflow for MIC Determination:

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS in bacteria upon treatment with this compound, often using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[6][7]

Protocol:

-

Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

-

Loading with DCFH-DA: Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes at 37°C to allow the probe to enter the cells.

-

Washing: Centrifuge the cells to remove excess DCFH-DA, and resuspend in fresh PBS.

-

Treatment with this compound: Add this compound at various concentrations (e.g., 1x MIC, 2x MIC) to the bacterial suspension. Use a known ROS-inducing agent (e.g., hydrogen peroxide) as a positive control and an untreated sample as a negative control.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points using a fluorescence microplate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS.

Membrane Permeability Assay

This assay assesses whether this compound damages the bacterial cell membrane, leading to increased permeability. This can be evaluated using fluorescent dyes like N-Phenyl-1-naphthylamine (NPN) for outer membrane permeability and propidium iodide (PI) for inner membrane permeability.[8][9][10]

Protocol for Inner Membrane Permeability (PI Assay):

-

Bacterial Culture and Preparation: Prepare the bacterial cells as described in the ROS detection assay.

-

Treatment with this compound: Treat the bacterial suspension with different concentrations of this compound. Include a positive control known to disrupt the membrane (e.g., polymyxin B) and an untreated negative control.

-

PI Staining: Add propidium iodide (final concentration of 5 µg/mL) to each sample.

-

Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

-

Measurement: Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm) using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates that PI has entered the cells through a compromised inner membrane and intercalated with DNA.

Macromolecular Synthesis Inhibition Assays

To determine if this compound inhibits the synthesis of essential macromolecules (DNA, RNA, protein, and cell wall), radiolabeled precursor incorporation assays can be performed.

General Protocol Outline:

-

Bacterial Culture: Grow bacteria to the early to mid-logarithmic phase.

-

Precursor Addition: Add the respective radiolabeled precursor to the culture:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine

-

Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

-

-

Treatment with this compound: Immediately after adding the precursor, add this compound at its MIC and multiples of the MIC. Include appropriate positive controls (known inhibitors of each pathway) and a negative control (untreated).

-

Time-Course Sampling: At various time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw aliquots of the culture.

-

Precipitation of Macromolecules: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter. A decrease in the incorporation of a specific radiolabeled precursor in the this compound-treated samples compared to the control indicates inhibition of that particular synthesis pathway.

Conclusion

This compound presents a promising scaffold for the development of new antibiotics against Gram-positive bacteria. The current hypothesis for its mechanism of action centers on the induction of oxidative stress through the generation of reactive oxygen species. The experimental protocols detailed in this guide provide a comprehensive framework for validating this hypothesis and further exploring other potential cellular targets. A thorough understanding of this compound's mechanism of action will be instrumental in optimizing its structure for enhanced efficacy and selectivity, paving the way for its potential clinical application.

References

- 1. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Quest for Effective Natural Antibiotics: A Methodological Approach to Determining the Minimum Inhibitory Concentration of Plant Extracts [greenskybio.com]

- 5. scielo.br [scielo.br]

- 6. 2.7. Detection of Reactive Oxygen Species (ROS) [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4.5. Bacterial Membrane Permeability Assay [bio-protocol.org]

- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Nidulin's Role in Glucose Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nidulin, a secondary metabolite of the depsidone family produced by Aspergillus spp., has emerged as a promising insulin-sensitizing agent with significant potential for the therapeutic management of type 2 diabetes. This technical guide provides an in-depth analysis of this compound's mechanism of action in enhancing glucose metabolism, focusing on its effects in skeletal muscle and adipose tissue. We consolidate key quantitative data from preclinical studies, present detailed experimental protocols for investigating its activity, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this compound and its derivatives.

Introduction

The global prevalence of type 2 diabetes (T2DM) and associated metabolic disorders necessitates the discovery of novel therapeutic agents that can effectively improve insulin sensitivity and glucose homeostasis. Skeletal muscle and adipose tissue are primary sites for postprandial glucose disposal, and insulin resistance in these tissues is a hallmark of T2DM.[1] Fungal secondary metabolites have been a rich source of bioactive compounds, and recent studies have highlighted the potential of depsidones, such as this compound, in modulating glucose metabolism.[1][2]

This guide synthesizes the current understanding of this compound's role as a potent stimulator of glucose uptake. It delves into the molecular mechanisms underpinning its action, which involves the modulation of canonical insulin signaling pathways, as well as unique effects on cellular redox balance and calcium signaling. The data presented herein are primarily derived from studies on L6 myotubes and 3T3-L1 adipocytes, established in vitro models for studying glucose metabolism.

Quantitative Analysis of this compound's Effect on Glucose Uptake

This compound has been shown to stimulate glucose uptake in a dose- and time-dependent manner in both L6 myotubes and 3T3-L1 adipocytes. Its efficacy is maintained, and in some cases enhanced, in the presence of insulin and metformin, and importantly, it remains effective in models of insulin resistance.

Table 1: Dose-Dependent Effect of this compound on 2-Deoxyglucose (2-DG) Uptake in L6 Myotubes

| This compound Concentration (µg/mL) | 2-DG Uptake (% of Control) |

| 0 | 100 |

| 5 | ~130 |

| 10 | ~145 |

| 20 | 155 |

| Statistically significant increase compared to control. Data synthesized from published findings.[3][4] |

Table 2: Time-Dependent Effect of 11 µM this compound on 2-Deoxyglucose (2-DG) Uptake in 3T3-L1 Adipocytes

| Incubation Time (hours) | 2-DG Uptake (% of Control) |

| 3 | ~150 |

| 6 | ~180 |

| 12 | ~220 |

| 16 | ~250 |

| *Statistically significant increase compared to vehicle control. Data synthesized from published findings. |

Table 3: Additive Effect of this compound with Insulin and Metformin on 2-DG Uptake in L6 Myotubes

| Treatment | 2-DG Uptake (% of Control) |

| Control | 100 |

| Insulin (100 nM) | 162 |

| Metformin (1 mM) | 148 |

| This compound (20 µg/mL) | 155 |

| This compound + Insulin | ~210 |

| This compound + Metformin | ~200 |

| **Approximate 130% increase relative to each compound alone.[2][4] |

Table 4: Effect of this compound on 2-DG Uptake in Palmitic Acid-Induced Insulin-Resistant L6 Myotubes

| Treatment | Condition | 2-DG Uptake (% of Control) |

| Basal | Control | 100 |

| Basal | Insulin-Resistant | ~100 |

| Insulin (100 nM) | Control | 154 |

| Insulin (100 nM) | Insulin-Resistant | 121 |

| This compound (20 µg/mL) | Control | 153 |

| This compound (20 µg/mL) | Insulin-Resistant | 141 |

| This compound + Insulin | Control | 176 |

| This compound + Insulin | Insulin-Resistant | 156 |

| Data synthesized from published findings.[2][4] |

Signaling Pathways Modulated by this compound

This compound enhances glucose uptake through a multi-faceted mechanism that involves the activation of key components of the insulin signaling pathway and the modulation of intracellular redox and calcium levels.

The IRS-AKT Pathway

A primary mechanism of this compound's action is the activation of the Insulin Receptor Substrate (IRS)-AKT pathway, which is central to insulin-mediated glucose uptake. While this compound does not appear to directly activate the insulin receptor β-subunit, it promotes the phosphorylation of key downstream proteins, including IRS1 and AKT.[3] The activation of this pathway is crucial for the translocation of glucose transporters GLUT4 and GLUT1 to the plasma membrane.[2][3]

References

An In-depth Technical Guide to the Fungal Compound Nidulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin, a trichlorinated depsidone first isolated from the fungus Aspergillus nidulans, has garnered significant interest within the scientific community for its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological functions of this compound. It details the experimental protocols for its isolation and the semisynthesis of its derivatives, presents quantitative data on its bioactivities in a structured format, and elucidates its mechanism of action, particularly its role in stimulating glucose uptake via the IRS-AKT signaling pathway.

Discovery and History

This compound was first reported in 1944 as a metabolic product of the fungus Aspergillus nidulans.[1] Subsequent research led to its characterization as a chlorine-containing depsidone.[2] It is also produced by other fungal species, such as Aspergillus unguis.[4] this compound is also known by the synonyms Methylustin and Ustin methyl ether.[3][5]

Chemical and Physical Properties

This compound is a depsidone with the chemical formula C₂₀H₁₇Cl₃O₅ and a molecular weight of 443.7 g/mol .[5] Its structure features a trichlorinated dibenzoxepinone core.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇Cl₃O₅ | [5] |

| Molecular Weight | 443.7 g/mol | [5] |

| Appearance | Slender, shiny rods | [3] |

| Melting Point | 180°C | [3] |

| Solubility | Practically insoluble in water. Soluble in aqueous solutions of sodium hydroxide and sodium bicarbonate. Freely soluble in chloroform. Sparingly soluble in 95% ethanol and benzene. Very sparingly soluble in hot petroleum ether. Soluble in DMF and DMSO. | [2][3][6][7] |

| Optical Activity | A 4% solution in chloroform shows no optical activity. | [3] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antibacterial, antifungal, cytotoxic, and aromatase inhibitory effects. Furthermore, it has been shown to play a significant role in metabolic regulation by stimulating glucose uptake.

Antimicrobial Activity

This compound has demonstrated potent activity against various microorganisms.

Table 2: Antibacterial and Antifungal Activity of this compound

| Organism | Activity | Concentration | Reference |

| Mycobacterium tuberculosis | Complete inhibition for four weeks | 1:5000 to 1:10,000 dilution | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 4 µg/mL | [6][8] |

| Trichophyton tonsurans | Inhibition | 0.1% solution | [3] |

| Microsporum audouini | Inhibition | 0.1% solution | [3] |

Cytotoxic and Other Activities

This compound has also been evaluated for its cytotoxicity against cancer cell lines and its potential as an aromatase inhibitor.

Table 3: Cytotoxicity and Aromatase Inhibition of this compound

| Cell Line/Enzyme | Activity | IC₅₀ Value | Reference |

| MOLT-3 (human acute lymphoblastic leukemia) | Cytotoxic | 21.2 µM | [6][8] |

| HuCCA-1 (human cholangiocarcinoma) | Not cytotoxic | >112.7 µM | [6][8] |

| HepG2 (human liver cancer) | Not cytotoxic | >112.7 µM | [6][8] |

| A549 (human lung carcinoma) | Not cytotoxic | >112.7 µM | [6][8] |

| Aromatase | Inhibition | 11.2 µM | [6][8] |

Larvicidal Activity

Table 4: Larvicidal Activity of this compound

| Organism | Activity | LC₅₀ Value | Reference |

| Artemia (brine shrimp) | Larvicidal | 2.8 µg/mL | [6] |

Mechanism of Action: Glucose Uptake and IRS-AKT Signaling

A significant area of research has focused on this compound's ability to stimulate glucose uptake in muscle cells, a key process in maintaining glucose homeostasis. Studies have shown that this compound enhances glucose uptake in L6 myotubes in a dose- and time-dependent manner.[5] This effect is additive to that of insulin and metformin and persists even under conditions of insulin resistance.[5]

The primary mechanism for this action is the activation of the IRS-AKT signaling pathway.[5][9] this compound promotes the phosphorylation of key proteins in this pathway, including Insulin Receptor Substrate 1 (IRS1) and Akt (also known as Protein Kinase B). This cascade ultimately leads to the translocation of glucose transporters, primarily GLUT4, to the cell membrane, facilitating the transport of glucose into the cell.[5] Interestingly, this compound appears to bypass the insulin receptor itself, suggesting a mechanism that modulates downstream components of the pathway.[5]

References

- 1. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The isolation of nuclei from the filamentous fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Nidulin from Aspergillus unguis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of nidulin, a bioactive secondary metabolite produced by the fungus Aspergillus unguis. This compound and its derivatives have garnered significant interest due to their potential therapeutic properties, including antibacterial and anticancer activities, as well as their role in stimulating glucose uptake.[1][2][3][4] This document outlines the necessary steps for obtaining high-purity this compound for research and development purposes.

Introduction

Aspergillus unguis is a filamentous fungus known to produce a variety of phenolic polyketides, with this compound being a prominent and well-studied depsidone.[4][5] The production of this compound and its analogues can be influenced by the composition of the culture medium, particularly the concentration of halide ions. This protocol details the cultivation of A. unguis, followed by the extraction and purification of this compound.

Data Presentation

The following table summarizes quantitative data related to the purification and bioactivity of this compound and its precursors.

| Compound | Purity | Yield (from unspecified culture volume) | Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria | Reference |

| This compound | >99% | Not specified | 5.3 - 22.1 µM | [6][7] |

| Northis compound | >99% | Not specified | Not specified | [6] |

| Unguinol | >99% | 97.9 mg | Not specified | [6][8] |

| Unidentified Compound 1 | Not specified | 15.1 mg | Not specified | [8] |

Experimental Protocols

Cultivation of Aspergillus unguis

This protocol describes the liquid fermentation of A. unguis for the production of this compound.

Materials:

-

Aspergillus unguis strain (e.g., ATCC 10032)[6]

-

Potato Dextrose Broth (PDB) medium (0.04% potato starch, 0.2% dextrose, 0.02% NaCl)[6][9]

-

Sterile culture flasks

-

Incubator

Procedure:

-

Prepare PDB medium according to the specified concentrations and sterilize by autoclaving.

-

Inoculate the sterile PDB medium with mycelial plugs or spores of Aspergillus unguis.

-

Incubate the culture at 25°C for 30-40 days under static and dark conditions.[6][8] Note: The production of secondary metabolites like this compound can be influenced by culture conditions such as media composition, aeration, and incubation time.[9]

Extraction of this compound

This protocol outlines the solvent-based extraction of this compound from the fungal culture.

Materials:

-

Ethyl acetate (EtOAc)

-

Methanol

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Combine the mycelium and the culture medium for extraction.[6]

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure maximum recovery of secondary metabolites.

-

Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[8]

-

Re-dissolve the crude extract in methanol to precipitate and remove any residual salts.[8]

-

Evaporate the methanol to yield the salt-free crude extract containing this compound and other secondary metabolites.

Purification of this compound

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

Materials:

-

Silica gel for column chromatography

-

Solvent system (e.g., n-hexane-ethyl acetate gradient)[8]

-

Centrifugal or column chromatography apparatus

-

Thin Layer Chromatography (TLC) plates for monitoring fractions

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Dissolve the salt-free crude extract in a minimal amount of a suitable solvent.

-

Fractionate the extract using centrifugal or column chromatography with a silica gel stationary phase.[8]

-

Elute the compounds using a gradient solvent system, for example, starting with n-hexane-ethyl acetate (7:3) and gradually increasing the polarity.[8]

-

Collect the fractions and monitor the separation using TLC.

-

Combine the fractions containing this compound, identified by comparison with a standard or by spectroscopic methods.

-

Further purify the this compound-containing fractions if necessary using repeated chromatography.

-

Assess the purity of the final this compound sample using HPLC, which should be greater than 99%.[6]

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Glucose Uptake

References

- 1. researchgate.net [researchgate.net]

- 2. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal Depsidones Stimulate AKT-Dependent Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial and Cytotoxic Phenolic Polyketides from Two Marine-Derived Fungal Strains of Aspergillus unguis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]